molecular formula C14H11NO4 B6396005 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261977-06-3

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6396005
CAS RN: 1261977-06-3
M. Wt: 257.24 g/mol
InChI Key: DYFWALVSTCPZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% (2-MNB) is a synthetic organic compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 123-125°C and a molecular weight of 227.2 g/mol. 2-MNB has a variety of uses, from being used as a reagent in organic synthesis and as a catalyst in pharmaceutical synthesis, to being used as a dye in the textile industry. It has also been used for analytical purposes, such as in the detection of heavy metals and in the determination of the concentration of various compounds.

Scientific Research Applications

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in the scientific and medical research fields. It has been used in the synthesis of various drugs and pharmaceuticals, such as ibuprofen, naproxen, and ketoprofen. It has also been used as a reagent in the synthesis of various polymers, such as polyurethanes and polystyrenes. 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% has also been used as a catalyst in the production of various organic compounds, such as ethyl acetate and ethyl benzoate. In addition, it has been used as a dye in the textile industry and as a reagent in analytical chemistry.

Mechanism of Action

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% is an organic compound that is used as a catalyst in the production of various organic compounds. It acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base, such as a nucleophile. This Lewis acid-base reaction results in the formation of a new compound, which is the desired product.
Biochemical and Physiological Effects
2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of effects on the biochemical and physiological systems. It has been shown to act as a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT). In addition, 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it cost-effective for use in large-scale experiments. It is also relatively easy to handle, as it is a solid at room temperature and has a low melting point. However, 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% can be toxic if inhaled, and it should be handled with care. In addition, it is important to ensure that the purity of the compound is high, as impurities can affect the results of the experiment.

Future Directions

There are a number of potential future directions for research involving 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95%. One potential direction is to further explore its anti-inflammatory and anti-tumor effects. In addition, further research could be conducted to explore its potential as a drug or pharmaceutical. Another potential direction is to explore its use as a catalyst in the production of other organic compounds. Additionally, research could be conducted to explore its potential use as a dye or reagent in analytical chemistry. Finally, further research could be conducted to explore its potential use in the textile industry.

Synthesis Methods

2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a variety of methods, including the nitration of 3-methylbenzene, the nitration of 2-methylphenol, and the nitration of 4-nitrobenzoic acid. The most commonly used method is the nitration of 3-methylbenzene, which involves the reaction of 3-methylbenzene with nitric acid in the presence of sulfuric acid. This reaction results in the formation of 2-(3-Methylphenyl)-4-nitrobenzoic acid, 95% as a white crystalline solid.

properties

IUPAC Name

2-(3-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)13-8-11(15(18)19)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWALVSTCPZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688615
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-06-3
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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